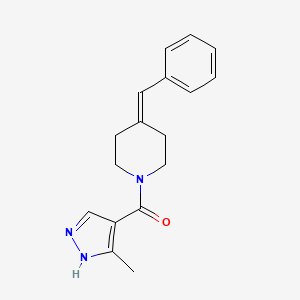
(4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a derivative of piperidine and pyrazole, which are commonly used in medicinal chemistry.
Mechanism of Action
The mechanism of action of (4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone is not fully understood. However, it has been shown to interact with certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. These interactions may play a role in the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone may have various biochemical and physiological effects. It has been shown to have neuroprotective effects, potentially due to its ability to interact with certain receptors in the brain. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of (4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone is its potential use in various research applications, including drug discovery and neuroscience. However, one limitation is that its mechanism of action is not fully understood, making it difficult to determine its potential therapeutic effects.
Future Directions
There are several future directions for the research of (4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone. One direction is to further study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to better understand its mechanism of action and potential therapeutic effects. Finally, research could be conducted to develop more efficient synthesis methods for the compound, potentially increasing its availability for research purposes.
Synthesis Methods
The synthesis of (4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone involves the reaction of piperidine and pyrazole with benzaldehyde in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the compound is determined through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone has shown potential use in various research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit strong binding affinity towards certain receptors, making it a promising candidate for drug development. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-16(12-18-19-13)17(21)20-9-7-15(8-10-20)11-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHOHQNTWXUJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)




![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)







